molecular formula C22H22N6S B15174469 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15174469
M. Wt: 402.5 g/mol
InChI Key: ZAZSLNPMSJIDHP-OEAKJJBVSA-N
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Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both pyrazole and triazole rings, which contribute to its diverse biological activities. Its tert-butyl and phenyl substituents enhance its stability and lipophilicity, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H22N6S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H22N6S/c1-22(2,3)17-11-9-15(10-12-17)14-23-28-20(26-27-21(28)29)19-13-18(24-25-19)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,24,25)(H,27,29)/b23-14+

InChI Key

ZAZSLNPMSJIDHP-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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